8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one is a heterocyclic compound that belongs to the class of pyridoquinazolinones This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a quinazolinone moiety
Preparation Methods
The synthesis of 8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one typically involves the reaction of 2-aminopyridine with appropriate nitro-substituted benzoyl chlorides. One common method includes refluxing the reactants in toluene in the presence of a base such as triethylamine . This reaction leads to the formation of N,N’-diaroylpyridinium salts, which are then cyclized to yield the desired pyridoquinazolinone derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups. Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one can be compared with other similar compounds, such as:
6H-pyrido[1,2-a]quinazolin-6-one: Lacks the nitro groups, resulting in different chemical reactivity and applications.
8-nitro-6H-pyrido[1,2-a]quinazolin-6-one:
1,3-dimethyl-8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one: The presence of methyl groups alters its chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H6N4O5 |
---|---|
Molecular Weight |
286.20 g/mol |
IUPAC Name |
8,10-dinitropyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C12H6N4O5/c17-12-8-5-7(15(18)19)6-9(16(20)21)11(8)14-4-2-1-3-10(14)13-12/h1-6H |
InChI Key |
ODCUGVSBJWQWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C3=C(N2C=C1)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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